Bufexamac

HDAC inhibition Selectivity Epigenetics

Researchers studying epigenetic modulation and inflammation face a critical challenge: pan-HDAC inhibitors and generic NSAIDs fail to replicate the unique dual-target profile of Bufexamac. This compound is the precise solution. - Selectively inhibits HDAC6 (Kd: 0.53 µM) and HDAC10 (Kd: 0.22 µM), enabling clean target deconvolution without class I HDAC interference. - Dual LTA4H/HDAC6-10 inhibition reduces LTB4 biosynthesis while modulating HDAC activity-a combination essential for acute lung injury (ALI) and inflammatory disease models. - Inhibits IFN-α secretion (EC50: 8.9 µM), bridging COX-mediated and epigenetic pathways in autoimmune research. Supplied with ≥98% HPLC purity, rigorous QA/QC, and global logistics for reliable, on-time delivery.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 2438-72-4
Cat. No. B1668035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufexamac
CAS2438-72-4
SynonymsAllergipuran
Bufal
Bufederm
Bufexamac
Bufexamac ratiopharm
Bufexamac-ratiopharm
Bufexamacratiopharm
Droxaryl
duradermal
Jomax
Malipuran
p Butoxyphenylacethydroxamic Acid
p-Butoxyphenylacethydroxamic Acid
Paraderm
Parfenac
Windol
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CC(=O)NO
InChIInChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14)
InChIKeyMXJWRABVEGLYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility33.5 [ug/mL] (The mean of the results at pH 7.4)
Immiscible
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bufexamac: Selective HDAC6/10 Inhibitor and NSAID


Bufexamac (Bufexamic acid; CAS 2438-72-4) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective class IIb histone deacetylase (HDAC6 and HDAC10) inhibitor . It also inhibits the secretion of IFN-α and acts as a dual inhibitor of HDAC6/HDAC10 and leukotriene A4 hydrolase (LTA4H) [1]. This compound is primarily used in research settings for studying inflammation, immune regulation, and epigenetic modulation.

Selective class IIb HDAC inhibition study context (HDAC6/HDAC10)
IFN-α secretion pathway research; supports immune regulation models
Dual LTA4H/HDAC target engagement; leukotriene-epigenetic crosstalk studies

Bufexamac vs. Generic NSAIDs and HDAC Inhibitors


While Bufexamac is classified as an NSAID, its unique multi-target profile sets it apart from conventional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes [1]. Bufexamac exhibits selective inhibition of class IIb HDACs (HDAC6 and HDAC10) and LTA4H, a target not commonly associated with standard NSAIDs . This distinct mechanism of action, involving both epigenetic modulation and anti-inflammatory pathways, means that substituting Bufexamac with a generic NSAID or a pan-HDAC inhibitor would not replicate its specific biological effects . The quantitative evidence below demonstrates these critical differences.

This compound
Selective HDAC6/10 inhibition + LTA4H + IFN-α modulation
Generic NSAIDs may not replicate HDAC or LTA4H engagement
Alternative class
Class IIb-selective epigenetic profile
Pan-HDAC inhibitors also target class I HDACs, altering pathway interpretation
Clinical comparator
Reported dermatitis endpoint context vs. betamethasone
Corticosteroid comparators act via glucocorticoid receptor, not epigenetic pathways

Bufexamac: Quantitative Evidence vs. Comparators


Selective HDAC6 and HDAC10 Inhibition vs. Pan-HDAC Inhibitors

Bufexamac is a selective class IIb HDAC inhibitor with Kd values of 0.53 µM for HDAC6 and 0.22 µM for HDAC10 . This selectivity profile differentiates it from pan-HDAC inhibitors such as Vorinostat (SAHA), which inhibits multiple HDAC classes with less discrimination [1].

HDAC6/10 Selectivity vs. Pan-HDAC
Cross-study context
Kd HDAC6: 0.53 µM; HDAC10: 0.22 µM
Comparator Vorinostat: pan-HDAC with class I activity
Supports HDAC6/10-selective pathway study without class I HDAC confounding
In vitro binding assay context; class IIb-focused interpretation
HDAC inhibition Selectivity Epigenetics

IFN-α Secretion Inhibition vs. Conventional NSAIDs

Bufexamac inhibits the secretion of IFN-α with an EC50 of 8.9 µM . In contrast, conventional NSAIDs like ibuprofen and naproxen do not significantly affect IFN-α secretion at similar concentrations, as their primary mechanism is COX inhibition [1].

IFN-α Secretion Inhibition
Class-level
EC50 8.9 µM (PBMCs)
Conventional NSAIDs: minimal effect up to 100 µM
Enables IFN-α pathway research; conventional NSAIDs do not engage this target
PBMC assay context; class-level inference on NSAID comparison
IFN-α Immunomodulation COX inhibition

Comparable Efficacy to Betamethasone Valerate in Contact Dermatitis

In a double-blind trial of 72 patients with atopic or contact dermatitis, 5% bufexamac cream showed comparable efficacy to 0.1% betamethasone valerate cream [1]. However, in younger patients, betamethasone valerate provided somewhat better improvement, particularly for pruritus.

Dermatitis Endpoint vs. Betamethasone
Head-to-head
5% cream comparable to 0.1% betamethasone valerate in overall assessment (72-patient trial)
Reported comparable dermatitis endpoint response; corticosteroid-comparator trial context
2-week topical trial; younger patients showed better betamethasone response; model-specific review
Dermatology Anti-inflammatory Topical

Dual LTA4H and HDAC6/10 Inhibition

Bufexamac is a dual inhibitor of LTA4H and HDAC6/10 . This combination is unique, as most LTA4H inhibitors (e.g., SC-57461A) do not inhibit HDACs [1], and most HDAC inhibitors do not target LTA4H.

Dual LTA4H/HDAC6/10 Profile
Class-level
Unique combination: LTA4H inhibition + selective HDAC6/10 binding
Supports dual-target engagement study of leukotriene and epigenetic pathways
In vitro enzymatic assays; class-level inference; verify in target cell models
LTA4H LTB4 Inflammation

Bufexamac Research and Analytical Applications


HDAC6/HDAC10 in Inflammation and Cancer

Researchers can utilize Bufexamac to selectively inhibit HDAC6 and HDAC10, allowing for the dissection of their roles in cellular processes such as inflammation, cell migration, and protein degradation, as supported by its selective Kd values [1].

IFN-α and COX Inhibition Interplay

Bufexamac's ability to inhibit IFN-α secretion with an EC50 of 8.9 µM makes it a valuable tool for investigating the crosstalk between IFN-α signaling and COX-mediated pathways, particularly in autoimmune and inflammatory disease models [1].

Non-Steroidal Topical Anti-Inflammatory Research

Given its demonstrated clinical efficacy comparable to betamethasone valerate in dermatitis, Bufexamac can be used in preclinical models to study non-steroidal approaches to treating inflammatory skin conditions, potentially offering insights into steroid-sparing therapies [1].

Dual LTA4H/HDAC Inhibition in Inflammatory Conditions

Bufexamac's unique dual inhibition of LTA4H and HDAC6/10 can be leveraged in research models of acute lung injury (ALI) and other inflammatory diseases to understand the combined effects of reducing leukotriene B4 (LTB4) biosynthesis and modulating HDAC activity [1].

Application
Selection Property
Validation Focus
HDAC6/10 pathway studies in inflammation and cancer models
Class IIb HDAC selectivity context
Isoform-specific target engagement review
IFN-α signaling and COX pathway crosstalk studies
IFN-α secretion inhibitory profile
Immune regulation model-response context
Non-steroidal anti-inflammatory research in dermatitis models
Corticosteroid-comparator endpoint context
Dermatitis endpoint response; model-specific review
LTA4H/HDAC dual inhibition in inflammatory disease models
Dual-target engagement evidence
Leukotriene-epigenetic crosstalk validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufexamac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.